molecular formula C16H11FN2O3 B391642 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 315246-10-7

2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

Cat. No.: B391642
CAS No.: 315246-10-7
M. Wt: 298.27g/mol
InChI Key: MLGOCMBZRRORBW-UHFFFAOYSA-N
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Description

2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is a heterocyclic compound that belongs to the class of pyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups in this compound makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. This reaction is often catalyzed by various catalysts, including organocatalysts and metal catalysts. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or water, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

    Medicine: It has shown promise in preclinical studies as an anticancer and antimicrobial agent.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-fluorophenyl and 7-methyl groups in 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile imparts unique chemical and biological properties. These substituents enhance the compound’s stability and specificity in biological systems, making it a valuable candidate for drug development .

Properties

CAS No.

315246-10-7

Molecular Formula

C16H11FN2O3

Molecular Weight

298.27g/mol

IUPAC Name

2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C16H11FN2O3/c1-8-6-12-14(16(20)21-8)13(10(7-18)15(19)22-12)9-4-2-3-5-11(9)17/h2-6,13H,19H2,1H3

InChI Key

MLGOCMBZRRORBW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C(=O)O1

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C(=O)O1

Origin of Product

United States

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